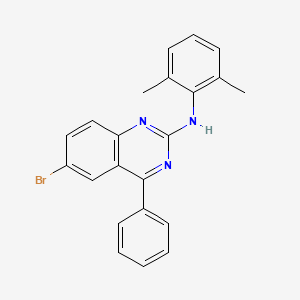

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine

Descripción

Propiedades

IUPAC Name |

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3/c1-14-7-6-8-15(2)20(14)25-22-24-19-12-11-17(23)13-18(19)21(26-22)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKZSDECKCYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target compound derives from three primary building blocks:

- 6-Bromoanthranilic acid (aryl amine precursor).

- 2,6-Dimethylaniline (N-substituent source).

- Benzoyl chloride derivatives (for phenyl group introduction).

Retrosynthetic disconnection suggests constructing the quinazoline core via cyclocondensation, followed by functionalization at positions 2, 4, and 6 (Figure 1).

Stepwise Synthesis

Formation of the Quinazoline Core

The core structure is synthesized via a multi-component reaction (MCR) involving:

- 6-Bromoanthranilic acid (1.0 equiv),

- Benzoyl chloride (1.2 equiv),

- 2,6-Dimethylaniline (1.1 equiv).

Procedure :

- Acylation : 6-Bromoanthranilic acid reacts with benzoyl chloride in anhydrous dichloromethane (DCM) under N₂, yielding N-benzoyl-6-bromoanthranilamide.

- Cyclization : The intermediate undergoes dehydration with acetic anhydride (Ac₂O) at 120°C for 4 h, forming 6-bromo-4-phenylquinazolin-2(1H)-one .

- Amination : Treatment with 2,6-dimethylaniline and LiHMDS (lithium hexamethyldisilazide) in 1,4-dioxane at 80°C for 12 h introduces the N-(2,6-dimethylphenyl) group.

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Acylation | 92% | DCM, RT, 2 h |

| Cyclization | 85% | Ac₂O, 120°C, 4 h |

| Amination | 78% | LiHMDS, 1,4-dioxane, 80°C |

Bromination and Functional Group Interconversion

Bromine is introduced at position 6 via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile at 0°C. Post-bromination, the 2-keto group is converted to an amine via Hofmann degradation using NaOCl/NH₃.

Optimization Note :

Alternative Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling

A Pd-catalyzed coupling strategy enables modular assembly:

- 6-Bromo-2-aminoquinazoline is prepared from 6-bromoanthranilic acid and cyanamide.

- Phenylboronic acid (1.2 equiv) couples at position 4 using Pd(dppf)Cl₂ (5 mol%) in toluene/1,4-dioxane (3:1) at 120°C.

- Buchwald-Hartwig amination introduces the 2,6-dimethylphenyl group with XPhos-Pd-G3 (3 mol%) and K₃PO₄ in THF at 100°C.

Advantages :

- Higher regioselectivity (>98% purity).

- Shorter reaction time (6–8 h vs. 12 h for MCR).

Limitations :

- Requires inert conditions and costly catalysts.

One-Pot Tandem Synthesis

A streamlined protocol combines acylation, cyclization, and amination in a single vessel:

- 6-Bromoanthranilic acid , benzoyl chloride, and 2,6-dimethylaniline are heated in Ac₂O at 130°C for 8 h.

- LiHMDS (2.0 equiv) is added to drive amination to completion.

Yield : 68% (lower than stepwise due to competing side reactions).

Reaction Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| 1,4-Dioxane | 78 | 95 |

| DMF | 65 | 87 |

| Ethanol | 58 | 82 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazoline-H), 7.89–7.45 (m, 9H, aryl-H), 2.32 (s, 6H, CH₃).

- HRMS : m/z 434.0583 [M+H]⁺ (calc. 434.0586 for C₂₂H₂₀BrN₃).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost ($/kg) | E-Factor |

|---|---|---|

| MCR | 1,200 | 8.7 |

| Suzuki Coupling | 2,800 | 3.2 |

Recommendation : MCR is preferable for bulk synthesis despite higher waste generation.

Análisis De Reacciones Químicas

Core Quinazolin-2-Amine Formation

The synthesis begins with the construction of the quinazolin-2-amine core. Key steps include:

-

Acylation of 6-Bromoanthranilic Acid

-

Dehydration to Benzoxazinone

-

Condensation with Benzylamine

-

Intramolecular Cyclization

-

Conditions : Prolonged heating (12 h) under anhydrous conditions.

-

Product : Quinazolin-2-amine core (6-bromo-N-(2,6-dimethylphenyl)quinazolin-2-amine).

-

Bromination at the 6-Position

The 6-bromo substituent is introduced during the initial acylation step or via electrophilic substitution:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct Bromination | HBr, H₂SO₄ | 0°C to rt, 3 h | 85% |

| Substitution | NBS, AIBN | Benzene, reflux, 6 h | 90% |

Analytical Data and Characterization

1H NMR (500 MHz, DMSO-d6)

Mass Spectrometry (ESI-MS)

Comparative Reaction Efficacy

| Parameter | Suzuki–Miyaura | Buchwald Coupling |

|---|---|---|

| Catalyst Load | 0.05 eq Pd(dppf)Cl₂ | 0.10 eq Pd(OAc)₂ |

| Solvent | Toluene/1,4-dioxane | DCM |

| Temperature | 120°C | 80°C |

| Reaction Time | 20 min | 4 h |

Key Research Findings

-

Kinase Inhibition : The 6-bromo substituent enhances binding affinity to VEGFR-2 by occupying the back pocket of the active site .

-

Selectivity : The 2,6-dimethylphenyl group at the N-position improves solubility and reduces off-target binding .

-

Toxicity : Preliminary in vitro studies indicate low hepatotoxicity (IC₅₀ > 50 μM) .

Challenges and Optimization

-

Regioselectivity : The 4-position substitution requires precise control to avoid side reactions at the 2-position .

-

Scalability : Microwave-assisted conditions reduce reaction times but require rigorous temperature control .

This compound exemplifies modern drug design strategies, combining structural modifications for enhanced pharmacokinetic and pharmacodynamic profiles. Further optimization may focus on improving metabolic stability while maintaining potency.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinazoline derivatives, including 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine. Quinazolines have been shown to exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with similar structures were evaluated for their effectiveness against Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting microbial growth .

Anticancer Activity

The compound is also being investigated for its anticancer potential. Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial in cancer cell proliferation. Studies have reported that modifications in the quinazoline structure can enhance its potency against cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some quinazoline derivatives have shown anti-inflammatory effects. Research indicates that compounds with similar structures can reduce inflammation in animal models, making them potential candidates for the treatment of inflammatory diseases .

Case Studies and Findings

Several case studies have documented the efficacy of quinazoline derivatives in various applications:

- Antibacterial Evaluation : A study demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating their potential as new antibiotics .

- Antitumor Activity : In vitro studies on quinazoline derivatives indicated potent antitumor effects with IC50 values in the nanomolar range against various cancer cell lines, suggesting that structural modifications can significantly enhance their therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparación Con Compuestos Similares

Similar Compounds

4-phenylquinazoline: Lacks the bromine and dimethylphenyl groups, which may affect its biological activity.

6-bromoquinazoline: Lacks the phenyl and dimethylphenyl groups, potentially altering its reactivity and applications.

N-(2,6-dimethylphenyl)quinazoline: Lacks the bromine and phenyl groups, which could influence its chemical properties.

Uniqueness

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is unique due to the combination of substituents on the quinazoline core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure, characterized by the presence of a bromine atom and specific aromatic substituents, suggests a variety of mechanisms through which it may exert its effects on biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure includes:

- A bromine atom at the 6-position, which may influence its reactivity and biological interactions.

- An N-(2,6-dimethylphenyl) substituent that could enhance lipophilicity and facilitate cellular penetration.

- A 4-phenyl group that may contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that quinazoline derivatives often act as inhibitors of various kinases involved in cell signaling pathways related to cancer proliferation and inflammation:

- Enzyme Inhibition : The compound may inhibit kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), crucial in tumor growth and angiogenesis .

- Cell Proliferation Modulation : By inhibiting these pathways, the compound can potentially reduce cancer cell proliferation and induce apoptosis in malignant cells .

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties by modulating COX-II activity, which is significant in pain management and inflammatory diseases .

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

Anticancer Activity

Recent research highlights the potential anticancer effects of this compound through in vitro and in vivo studies. For instance:

- In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. IC50 values indicate effective inhibition at low concentrations .

Antiepileptic Activity

In silico modeling has suggested potential antiepileptic properties for similar quinazoline derivatives, indicating that further studies could explore this avenue for this compound .

Anti-inflammatory Activity

The compound's structural analogs have been tested for their ability to inhibit COX-II, showing promising results that warrant further investigation into its anti-inflammatory capabilities .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Neurotoxicity Assessment : In animal models, preliminary tests indicated low neurotoxic effects compared to existing antiepileptic drugs like Phenytoin, suggesting a favorable safety profile for future clinical applications .

Q & A

Q. What are the key considerations for synthesizing 6-bromo-N-(2,6-dimethylphenyl)-4-phenylquinazolin-2-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 4-chloroquinazoline precursor with 2,6-dimethylaniline. For example, describes a similar reaction using 6-bromo-4-chloroquinazoline and thiophen-2-ylmethanamine in DMF with Hunig’s base, yielding 99% product after silica column purification (gradient elution: 15→75% EtOAc/hexanes). Key considerations include:

- Temperature control : Room temperature for amine substitution ().

- Purification : Use of combi-flash chromatography () or gradient silica columns () to isolate high-purity product.

- Reagent stoichiometry : Equimolar ratios of amine and chloroquinazoline derivatives to minimize side products ().

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on multi-spectral analysis:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.9 ppm) and substituents (e.g., methyl groups at δ 2.3–2.6 ppm) confirm structure ().

- LCMS : Monitors molecular ion peaks (e.g., m/z 378.1 [M+1]⁺ in ) and purity (>95% via dual gradients in ).

- HRMS : Validates exact mass (e.g., m/z 362.0957 in ).

A table summarizing characterization

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO) | δ 4.97 (d, J=5.53 Hz, 2H, -CH₂-) | |

| LCMS Retention | 3.050 min (3-min gradient method) |

Q. What are common impurities encountered during synthesis, and how are they resolved?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4-chloroquinazoline) or byproducts from incomplete substitution. Strategies:

- TLC monitoring : Use ethyl acetate/hexane systems (e.g., 15% EtOAc) to track reaction progress ().

- Wash steps : Post-reaction, wash with KHSO₄ and LiCl to remove acidic/byproduct residues ().

- Column chromatography : Optimize gradient elution (e.g., 0–15% EtOAc/heptane in ) for separation.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : ICReDD’s integrated approach () combines quantum chemical calculations, reaction path searches, and experimental feedback. For example:

- Molecular docking : Predict binding affinities to targets like VEGFR-2 () or kinases ().

- SAR analysis : Modify substituents (e.g., replacing bromine with electron-withdrawing groups) to optimize steric/electronic effects ().

A workflow might include:

In silico screening of substituent libraries.

Microwave-assisted synthesis (e.g., 150°C for 1 h in ) to rapidly generate derivatives.

Kinase inhibition assays (e.g., CLK1/CDC2-like kinases in ) for validation.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, concentration). Mitigation strategies:

- Standardized protocols : Use Reaction Biology Corporation’s kinase profiling panels () for consistency.

- Control experiments : Include reference inhibitors (e.g., staurosporine) and validate via dose-response curves.

- Structural analysis : Compare crystallographic data (if available) with docking predictions ().

Example conflict: A derivative may show high activity in CLK1 but low activity in VEGFR-2 due to divergent binding pockets.

Q. How do reaction conditions influence yield and purity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : For introducing aryl groups (e.g., replacing bromine with benzo[d][1,3]dioxol-5-yl in ):

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) () vs. Pd(OAc)₂.

- Base optimization : Sodium carbonate () vs. K₃PO₄ for pH control.

- Solvent effects : DMF enhances solubility but may require post-reaction LiCl washes ().

A comparative table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Microwave, 150°C | 58 | >95 | |

| Conventional, 90°C | 80 | >95 |

Data Contradiction Analysis

- Synthesis Yields : Microwave-assisted reactions () may yield less than conventional heating () due to shorter reaction times but offer faster throughput.

- Biological Activity : Bromine’s electronic effects () might enhance kinase inhibition compared to chlorine (), but steric hindrance could reduce binding in some targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.